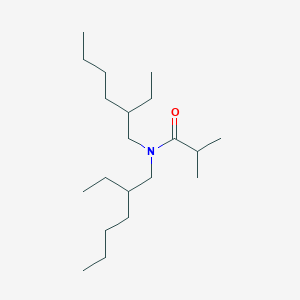

Propanamide, N,N-bis(2-ethylhexyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Propanamide, N,N-bis(2-ethylhexyl)-2-methyl-” is a chemical compound with the CAS Number: 112724-95-5 and a molecular weight of 311.55 . It has a linear formula of C20H41NO .

Molecular Structure Analysis

The molecular structure of this compound is based on the linear formula C20H41NO . A similar compound, N,N-bis[(2S)-2-ethylhexyl]propanamide, contains a total of 59 bonds, including 20 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) .Mechanism of Action

Target of Action

The primary target of N,N-bis(2-ethylhexyl)-2-methylpropanamide, also known as N523, is lithium ions . Lithium ions are targeted due to the increasing demand for lithium resources, particularly from salt lake brine .

Mode of Action

N523 interacts with lithium ions through a process known as extraction . This extraction process is diffusion-controlled, and the chemical reaction occurs at the interface region . The compound has been shown to have good lithium extraction ability and selectivity .

Biochemical Pathways

Instead, it is a physicochemical process that occurs in a solvent (such as kerosene) at a specific temperature (298.15 K) .

Pharmacokinetics

While the term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in this context, it refers to the extraction efficiency of N523. The lithium extraction rate can reach up to 92% under optimal extraction conditions .

Result of Action

The result of the action of N523 is the efficient extraction of lithium ions from salt lake brine . After a three-stage counter-current extraction experiment conducted over six cycles, the lithium extraction rate reached 99.89% .

Action Environment

The action of N523 is influenced by several environmental factors. The extraction process is performed at a specific temperature (298.15 K), and the extraction efficiency can be affected by the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent, and the phase ratio . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .

Advantages and Limitations for Lab Experiments

DPHP has been used in a variety of lab experiments to study its effects on the environment and human health. Its low toxicity and high solubility make it an ideal candidate for these types of experiments. However, its endocrine-disrupting properties can make it difficult to interpret some of the results, as it can interfere with the normal function of hormones in the body.

Future Directions

There are several areas of future research that could be pursued in relation to DPHP. One area of interest is the development of alternative plasticizers that do not have endocrine-disrupting properties. Another area of interest is the development of new methods for detecting DPHP in the environment and in human tissues, which could help to better understand its potential health effects. Finally, more research is needed to fully understand the mechanisms by which DPHP acts as an endocrine disruptor, which could lead to the development of new treatments for endocrine-related disorders.

Synthesis Methods

DPHP is synthesized through a process called esterification, which involves the reaction of 2-ethylhexanol and methacrylic acid. The resulting product is then reacted with ammonia to produce DPHP. This synthesis method has been widely used in industry and has been optimized to produce high yields of DPHP.

Scientific Research Applications

DPHP has been extensively studied in scientific research due to its potential health effects on humans and the environment. It has been found to have endocrine-disrupting properties, which can have adverse effects on the reproductive system and development of fetuses. As a result, DPHP has been identified as a potential environmental pollutant and is being closely monitored by regulatory agencies.

properties

IUPAC Name |

N,N-bis(2-ethylhexyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFWJHDNHXBRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336370 |

Source

|

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112724-95-5 |

Source

|

| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-ethylhexyl)-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide](/img/structure/B1211519.png)